molecular formula C12H17N3O B2951504 1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2224460-51-7

1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2951504
CAS RN: 2224460-51-7
M. Wt: 219.288
InChI Key: XIFMFJGORPUURC-UHFFFAOYSA-N
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Description

The compound “1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrazole and piperidine rings would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The piperidine ring can act as a nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazole and piperidine rings could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain piperidine rings act on the central nervous system, but without more information, it’s difficult to predict the specific mechanism of action .

Future Directions

The study of compounds like this one is an active area of research, particularly in the field of medicinal chemistry. Future research could explore its potential uses as a pharmaceutical or investigate its physical and chemical properties in more detail .

properties

IUPAC Name

1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-12(16)15-7-4-5-10(9-15)11-6-8-14(2)13-11/h3,6,8,10H,1,4-5,7,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFMFJGORPUURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one

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